molecular formula C21H26ClN3O3 B5418253 1-(ADAMANTAN-1-YL)-4-(2-CHLORO-5-NITROBENZOYL)PIPERAZINE

1-(ADAMANTAN-1-YL)-4-(2-CHLORO-5-NITROBENZOYL)PIPERAZINE

Cat. No.: B5418253
M. Wt: 403.9 g/mol
InChI Key: CYXZSDMOMRXCPF-UHFFFAOYSA-N
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Description

1-(ADAMANTAN-1-YL)-4-(2-CHLORO-5-NITROBENZOYL)PIPERAZINE is a synthetic organic compound that features a unique combination of adamantane, piperazine, and a chloronitrobenzoyl group

Properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(2-chloro-5-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c22-19-2-1-17(25(27)28)10-18(19)20(26)23-3-5-24(6-4-23)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXZSDMOMRXCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ADAMANTAN-1-YL)-4-(2-CHLORO-5-NITROBENZOYL)PIPERAZINE typically involves multiple steps:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Piperazine Derivative Formation: Piperazine is reacted with the functionalized adamantane to form an intermediate.

    Introduction of the Chloronitrobenzoyl Group: The intermediate is then reacted with 2-chloro-5-nitrobenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(ADAMANTAN-1-YL)-4-(2-CHLORO-5-NITROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products

    Oxidation: Oxidized adamantane derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Materials Science: In the development of novel materials with unique properties, such as high thermal stability and rigidity.

    Chemical Research: As a reagent or intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(ADAMANTAN-1-YL)-4-(2-CHLORO-5-NITROBENZOYL)PIPERAZINE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane moiety could enhance the compound’s ability to cross cell membranes, while the piperazine ring might interact with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    1-(ADAMANTAN-1-YL)-4-(2-CHLOROBENZOYL)PIPERAZINE: Lacks the nitro group, potentially altering its reactivity and biological activity.

    1-(ADAMANTAN-1-YL)-4-(2-NITROBENZOYL)PIPERAZINE: Lacks the chlorine atom, which might affect its substitution reactions.

    1-(ADAMANTAN-1-YL)-4-(2-CHLORO-5-NITROPHENYL)PIPERAZINE: Similar structure but different positioning of functional groups.

Uniqueness

1-(ADAMANTAN-1-YL)-4-(2-CHLORO-5-NITROBENZOYL)PIPERAZINE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the adamantane and piperazine moieties can enhance its stability and ability to interact with various targets.

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